molecular formula C26H27N3O2 B173933 1,3,3-Trimethyl-6'-morpholinospiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine] CAS No. 114747-48-7

1,3,3-Trimethyl-6'-morpholinospiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine]

Cat. No.: B173933
CAS No.: 114747-48-7
M. Wt: 413.5 g/mol
InChI Key: VBGVMVBBKHCPIQ-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-6’-morpholinospiro[indoline-2,3’-naphtho[2,1-b][1,4]oxazine] is a complex organic compound known for its photochromic and electrochromic properties. This compound is part of the spirooxazine family, which is characterized by its ability to change color upon exposure to light or electric fields. The unique structure of 1,3,3-Trimethyl-6’-morpholinospiro[indoline-2,3’-naphtho[2,1-b][1,4]oxazine] makes it a valuable material in various scientific and industrial applications .

Scientific Research Applications

1,3,3-Trimethyl-6’-morpholinospiro[indoline-2,3’-naphtho[2,1-b][1,4]oxazine] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound is primarily related to its photochromic properties. Upon irradiation with UV light, this compound changes to blue . This property is utilized in molecular electronics .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-6’-morpholinospiro[indoline-2,3’-naphtho[2,1-b][1,4]oxazine] typically involves a multi-step process One common method starts with the reaction of indoline derivatives with naphthoquinone to form the spirooxazine coreThe reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters. The final product is usually purified through recrystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-6’-morpholinospiro[indoline-2,3’-naphtho[2,1-b][1,4]oxazine] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include UV light sources for photochromic reactions and electrodes for electrochromic reactions. The conditions typically involve ambient temperatures and the presence of solvents that do not interfere with the electronic properties of the compound .

Major Products Formed

The major products formed from these reactions are the colored merocyanine forms, which revert to the original spirooxazine structure upon removal of the light source or electric field .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,3-Trimethyl-6’-piperidinospiro[indoline-2,3’-naphtho[2,1-b][1,4]oxazine]
  • 1,3,3-Trimethylspiro[indoline-2,3’-naphtho[2,1-b][1,4]oxazine]

Uniqueness

1,3,3-Trimethyl-6’-morpholinospiro[indoline-2,3’-naphtho[2,1-b][1,4]oxazine] is unique due to the presence of the morpholine group, which enhances its solubility and stability compared to other spirooxazines. This makes it particularly suitable for applications requiring high-performance materials with reliable photochromic and electrochromic properties .

Properties

IUPAC Name

1',3',3'-trimethyl-6-morpholin-4-ylspiro[benzo[f][1,4]benzoxazine-3,2'-indole]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2/c1-25(2)20-10-6-7-11-21(20)28(3)26(25)17-27-24-19-9-5-4-8-18(19)22(16-23(24)31-26)29-12-14-30-15-13-29/h4-11,16-17H,12-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGVMVBBKHCPIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=NC4=C(O3)C=C(C5=CC=CC=C54)N6CCOCC6)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401115878
Record name 1,3-Dihydro-1,3,3-trimethyl-6′-(4-morpholinyl)spiro[2H-indole-2,3′-[3H]naphth[2,1-b][1,4]oxazine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401115878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114747-48-7
Record name 1,3-Dihydro-1,3,3-trimethyl-6′-(4-morpholinyl)spiro[2H-indole-2,3′-[3H]naphth[2,1-b][1,4]oxazine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114747-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-1,3,3-trimethyl-6′-(4-morpholinyl)spiro[2H-indole-2,3′-[3H]naphth[2,1-b][1,4]oxazine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401115878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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